2,5-Diisocyanovaleric acid methyl ester
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Overview
Description
2,5-Diisocyanovaleric acid methyl ester: methyl 2,5-diisocyanopentanoate , is a potent chemical compound. Its primary utility lies in the synthesis of biocompatible polyurethanes, polyureas, and related pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes:: The synthetic preparation of 2,5-diisocyanovaleric acid methyl ester involves the reaction of valeric acid with phosgene or other isocyanating agents. The resulting product is the methyl ester of 2,5-diisocyanopentanoic acid.
Reaction Conditions:: The reaction typically occurs under anhydrous conditions, and the choice of solvent and catalyst may vary. Isocyanation reactions are sensitive to moisture, so rigorous exclusion of water is essential.
Industrial Production:: While specific industrial production methods are not widely documented, laboratory-scale synthesis provides a foundation for understanding its preparation.
Chemical Reactions Analysis
Reactivity:: 2,5-Diisocyanovaleric acid methyl ester is highly reactive due to its isocyanate functional groups. It can participate in various reactions, including:
Addition Reactions: It readily reacts with nucleophiles (such as amines, alcohols, and water) to form urethane or urea linkages.
Polymerization: It serves as a building block for polyurethanes and polyureas.
Cyclization: Intramolecular reactions can lead to cyclic derivatives.
Nucleophiles: Amines, alcohols, and water.
Catalysts: Tin-based catalysts (e.g., dibutyltin dilaurate).
Solvents: Common organic solvents (e.g., dichloromethane, toluene).
Major Products:: The major products depend on the specific reactions and conditions. For example, reaction with an amine yields a urethane linkage, while reaction with water forms a urea linkage.
Scientific Research Applications
2,5-Diisocyanovaleric acid methyl ester finds applications in:
Polymer Chemistry: As a monomer for polyurethanes and polyureas.
Biomedical Materials: Due to its biocompatibility, it contributes to medical devices and drug delivery systems.
Agrochemicals: It may play a role in pesticide formulations.
Mechanism of Action
The exact mechanism by which 2,5-diisocyanovaleric acid methyl ester exerts its effects remains an area of ongoing research. It likely involves interactions with cellular receptors or enzymes, leading to downstream effects.
Comparison with Similar Compounds
While detailed comparisons are scarce, 2,5-diisocyanovaleric acid methyl ester’s uniqueness lies in its specific structure and reactivity. Similar compounds include other isocyanates and esters used in polymer chemistry and materials science.
Properties
Molecular Formula |
C8H10N2O2 |
---|---|
Molecular Weight |
166.18 g/mol |
IUPAC Name |
methyl 2,5-diisocyanopentanoate |
InChI |
InChI=1S/C8H10N2O2/c1-9-6-4-5-7(10-2)8(11)12-3/h7H,4-6H2,3H3 |
InChI Key |
IARKYELRQUOOJN-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(CCC[N+]#[C-])[N+]#[C-] |
Origin of Product |
United States |
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